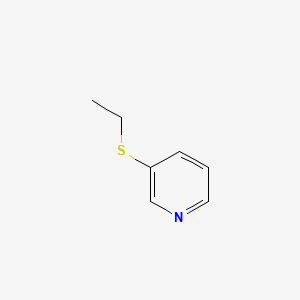

3-(Ethylthio)pyridine

Description

Overview of Pyridine (B92270) Heterocycles in Chemical Research

Pyridine is a foundational heterocyclic organic compound with a six-membered ring structure composed of five carbon atoms and one nitrogen atom. wikipedia.org Structurally analogous to benzene, the pyridine ring is a feature in numerous important molecules, including various vitamins, pharmaceuticals, and agrochemicals. wikipedia.org In the realm of medicinal chemistry, the pyridine nucleus is a subject of intense interest for researchers globally due to the wide spectrum of biological activities exhibited by its derivatives. rsc.orgnih.gov

Pyridine and its derivatives are recognized for their diverse pharmacological effects, which encompass anticancer, antimicrobial, anti-inflammatory, and antiviral properties. chemijournal.comresearchgate.net This versatility has established pyridine as a critical pharmacophore—a molecular feature responsible for a drug's pharmacological activity—and a fundamental scaffold in drug development. chemijournal.com The ability of the pyridine ring to interact with a multitude of biological targets, such as enzymes and receptors, makes it a valuable component in the design of new therapeutic agents. chemijournal.com Consequently, the synthesis and biological exploration of novel pyridine-based compounds remain an active and promising area of chemical research. chemijournal.comresearchgate.net

Rationale for Investigating 3-(Ethylthio)pyridine

The scientific rationale for investigating this compound stems from the unique combination of a pyridine core and a sulfur-containing functional group. The presence of the ethylthio (-S-CH₂CH₃) group at the third position of the pyridine ring is significant. Sulfur's inclusion in the molecule enhances its reactivity and expands its potential applications in the development of new pharmaceuticals and agrochemicals. evitachem.com

Research into pyridine derivatives with sulfur substituents, such as the closely related 3-(methylthio)pyridine, is driven by their potential biological activities. ontosight.ai These activities can include antimicrobial and antifungal effects, as well as potential uses in medicinal chemistry for targeting specific enzymes or receptors. ontosight.ai The study of 3-substituted pyridines, in general, is important for understanding how substituents at this position influence the molecule's electronic properties and acidity. mdpi.com The placement at the 3-position is resonance-disfavored compared to other positions, which can impart unique reactivity and interaction profiles. nih.gov Therefore, the investigation of this compound is aimed at exploring the novel chemical and biological properties that arise from this specific structural arrangement.

Scope and Research Objectives for this compound Studies

The investigation of this compound encompasses several key research objectives designed to fully characterize the compound and uncover its potential utility. The primary goals of these studies are:

Synthesis and Characterization : A fundamental objective is to develop efficient and reliable methods for the synthesis of this compound. researchgate.netprepchem.com This includes detailed characterization of its physical and chemical properties to establish a foundational understanding of the molecule. evitachem.com

Exploration of Biological Activity : A major focus of research is to screen this compound for a range of biological activities. This involves assays to determine its potential as an antimicrobial agent against various pathogens or as a candidate for drug development in areas like oncology. evitachem.comontosight.ai Its efficacy in agricultural applications, such as in the formulation of pesticides, is also an area of interest. evitachem.com

Mechanistic Insights : Research aims to understand the mechanisms by which this compound exerts its effects. This can involve studies on enzyme inhibition, where the compound might block the active sites of specific enzymes, or investigations into its ability to disrupt cellular membranes. evitachem.com

Application as a Chemical Building Block : The compound is studied for its utility as a versatile precursor or scaffold in organic synthesis. evitachem.com Its unique structure can be leveraged to create more complex molecules with specific functionalities for use in medicinal chemistry, material science, and agrochemical development. evitachem.comlookchem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 26891-59-8 bldpharm.com |

| Molecular Formula | C₇H₉NS bldpharm.com |

| Molecular Weight | 139.22 g/mol bldpharm.com |

| Appearance | Colorless to pale yellow liquid (estimated) evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), acetone); limited solubility in water (estimated) evitachem.com |

| Boiling Point | ~160°C (estimated based on structural analogs) evitachem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NS |

|---|---|

Molecular Weight |

139.22 g/mol |

IUPAC Name |

3-ethylsulfanylpyridine |

InChI |

InChI=1S/C7H9NS/c1-2-9-7-4-3-5-8-6-7/h3-6H,2H2,1H3 |

InChI Key |

JAGVCPHIQXGPHB-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CN=CC=C1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Studies of 3 Ethylthio Pyridine

Electrophilic and Nucleophilic Reactivity Patterns

The electronic character of 3-(ethylthio)pyridine dictates its behavior towards electrophiles and nucleophiles. The pyridine (B92270) ring is inherently electron-poor due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.

Electrophilic Reactivity: Electrophilic aromatic substitution (EAS) on the parent pyridine ring occurs preferentially at the 3-position. This is because attack at the 2- or 4-positions results in a destabilized cationic intermediate where one resonance structure places a positive charge on the electronegative nitrogen atom. The ethylthio group at the 3-position influences this reactivity. Thioether groups, such as ethylthio, exhibit a dual electronic effect: they are inductively electron-withdrawing due to the electronegativity of sulfur but can be electron-donating through resonance by sharing one of sulfur's lone pairs with the aromatic system. masterorganicchemistry.comucalgary.ca In the strongly deactivated pyridine system, the inductive effect likely dominates, further reducing the ring's nucleophilicity. However, should an EAS reaction occur under forcing conditions, the substitution would still be expected primarily at the positions meta to the ring nitrogen (C-3 and C-5). The presence of the ethylthio group at C-3 would sterically hinder attack at that position, suggesting that electrophilic attack would favor the C-5 position.

Nucleophilic Reactivity: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge in the resulting Meisenheimer-type intermediate. stackexchange.comnih.gov The ethylthio group at the 3-position, being inductively withdrawing, would slightly enhance the ring's electrophilicity, thereby increasing its reactivity towards strong nucleophiles at the C-2 and C-6 positions.

Pericyclic Reactions and Cycloadditions

While specific studies on this compound in pericyclic reactions are not extensively documented, the behavior of the pyridine ring in such transformations provides a predictive framework. Pyridine and its derivatives can participate in cycloaddition reactions, though they are less reactive than their carbocyclic counterparts.

Typically, electron-deficient heterocycles like pyridine undergo inverse-electron-demand Diels-Alder reactions, where the pyridine acts as the azadiene component reacting with an electron-rich dienophile. whiterose.ac.uknih.gov However, these reactions often require high temperatures or Lewis acid catalysis to proceed efficiently. It is anticipated that this compound would follow this general pattern of reactivity. The ethylthio substituent is not expected to dramatically alter the frontier molecular orbital energies of the pyridine core, and thus its participation in cycloaddition reactions would likely require significant activation. Formal [3+3] cycloadditions and transition metal-catalyzed [2+2+2] cycloadditions represent modern methods for constructing substituted pyridine rings, but the participation of pre-formed substituted pyridines like this compound as a reactant in these processes is less common. acs.orgrsc.orgnih.gov

Substitution Reactions Involving this compound

Nucleophilic Aromatic Substitution at the Pyridine Ring

For a nucleophilic aromatic substitution (SNAr) to occur, a suitable leaving group must be present on the pyridine ring, typically at the 2-, 4-, or 6-position. stackexchange.comsci-hub.se this compound itself lacks such a leaving group and would not undergo SNAr. However, a derivative such as 2-chloro-3-(ethylthio)pyridine would be expected to react with nucleophiles.

In this hypothetical scenario, the nucleophile would attack the carbon atom bearing the chlorine (C-2), proceeding through a charge-stabilized intermediate to displace the chloride ion. The 3-ethylthio group would exert a minor steric and electronic influence on the reaction rate but would not change the fundamental regiochemical outcome. The reaction is an addition-elimination process, and its rate can be significantly accelerated by microwave irradiation. sci-hub.se

| Substrate | Nucleophile | Predicted Major Product | Reaction Conditions |

|---|---|---|---|

| 2-Chloro-3-(ethylthio)pyridine | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-3-(ethylthio)pyridine | Heat in Methanol |

| 2-Chloro-3-(ethylthio)pyridine | Ammonia (B1221849) (NH₃) | 3-(Ethylthio)pyridin-2-amine | High pressure, heat |

| 2-Chloro-3-(ethylthio)pyridine | Sodium thiophenoxide (PhSNa) | 3-(Ethylthio)-2-(phenylthio)pyridine | DMF or NMP, heat sci-hub.se |

Transformations of the Ethylthio Group

The ethylthio group itself is a versatile functional handle. The sulfur atom can act as a directing group for ortho-metalation, enabling functionalization at positions adjacent to the substituent. Directed ortho metalation (DoM) is a powerful tool in aromatic chemistry where a heteroatom-containing group directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. wikipedia.orgorganic-chemistry.org While amides and carbamates are among the strongest directing groups, thioethers are also known to facilitate this reaction. scribd.comuwindsor.ca For this compound, the sulfur could direct lithiation to the C-2 or C-4 positions, with the C-4 position potentially being favored due to reduced steric hindrance and electronic effects from the ring nitrogen. The resulting aryllithium species can then be quenched with various electrophiles to install new functional groups.

Hypothetical Directed Metalation Sequence:

Metalation: Reaction of this compound with a strong base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, would generate a lithiated intermediate at the C-4 position.

Electrophilic Quench: The resulting organolithium species could be trapped with an electrophile. For example, reaction with benzaldehyde (B42025) would yield 3-(ethylthio)pyridin-4-ylmethanol after an aqueous workup.

Oxidation and Reduction Chemistry

Oxidation: The this compound molecule has two primary sites susceptible to oxidation: the sulfur atom of the ethylthio group and the nitrogen atom of the pyridine ring.

Sulfur Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. researchgate.net This is a common and predictable transformation. The choice of oxidant and reaction conditions determines the outcome. Mild oxidants, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions, typically yield the sulfoxide. organic-chemistry.orgmdpi.com Stronger oxidizing conditions, using an excess of the oxidant or more potent reagents like potassium permanganate, will lead to the sulfone. organic-chemistry.orgacsgcipr.org

Nitrogen Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA or H₂O₂.

The relative reactivity of the sulfur and nitrogen atoms depends on the specific reagent used. Often, the nucleophilic sulfur atom is oxidized more readily than the pyridine nitrogen.

| Oxidizing Agent | Stoichiometry | Major Product |

|---|---|---|

| m-CPBA | ~1 equivalent | 3-(Ethylsulfinyl)pyridine (Sulfoxide) |

| m-CPBA | >2 equivalents | 3-(Ethylsulfonyl)pyridine (Sulfone) |

| H₂O₂, cat. Sc(OTf)₃ | ~1 equivalent | 3-(Ethylsulfinyl)pyridine (Sulfoxide) |

| H₂O₂ / Tungstate catalyst | Excess | 3-(Ethylsulfonyl)pyridine (Sulfone) organic-chemistry.org |

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts such as platinum oxide or Raney nickel is a common method. clockss.org Dissolving metal reductions can also be employed to achieve partial or full reduction of the ring. rsc.org More recently, methods using reagents like ammonia borane (B79455) with a titanocene (B72419) dichloride catalyst have been developed for the chemoselective reduction of N-heteroarenes. chemrxiv.org The ethylthio group is generally stable under these conditions, although aggressive hydrogenation, particularly with Raney Nickel, can lead to cleavage of the carbon-sulfur bond (desulfurization).

Mechanistic Investigations of Complex Reaction Sequences

Detailed mechanistic studies on complex reactions starting from this compound are scarce. However, a plausible and mechanistically insightful sequence can be constructed based on its expected reactivity, for example, a DoM-functionalization followed by an oxidation/elimination sequence.

Postulated Reaction Sequence:

Directed ortho-Metalation: this compound is treated with s-BuLi/TMEDA at low temperature (-78 °C) to selectively deprotonate the C-4 position. The mechanism involves the coordination of the lithium atom to the sulfur, which lowers the kinetic barrier for deprotonation at the adjacent ring position.

Electrophilic Trap: The resulting anion is quenched with an electrophile, such as iodine (I₂), to yield 4-iodo-3-(ethylthio)pyridine.

Sulfur Oxidation: The thioether is then oxidized to the corresponding sulfoxide, 3-(ethylsulfinyl)-4-iodopyridine, using a controlled amount of m-CPBA.

Sulfoxide Elimination: Upon heating, pyridyl sulfoxides bearing an ortho-halo substituent can undergo a thermal elimination reaction, potentially leading to the formation of a pyridyne intermediate. The mechanism involves the intramolecular abstraction of the C-5 proton by the sulfoxide oxygen, followed by elimination of the iodide and ethylsulfenic acid. This highly reactive intermediate could then be trapped by a suitable diene or nucleophile.

Each step in this sequence is governed by well-established mechanistic principles, including kinetically controlled deprotonation, electrophilic aromatic substitution on an organometallic species, selective oxidation, and syn-elimination pathways for sulfoxides.

Stability and Transformation Pathways of this compound under Varied Conditions

The chemical behavior of this compound is characterized by the interplay of the electron-deficient pyridine ring and the nucleophilic sulfur atom of the ethylthio group. This structure allows for a variety of transformation pathways, primarily centered around oxidation of the sulfur, reactions involving the pyridine ring, and cleavage of the carbon-sulfur bond under specific conditions. The stability of the molecule is therefore highly dependent on the environmental conditions it is subjected to, including the presence of oxidizing agents, temperature, and ultraviolet radiation.

A significant transformation pathway for this compound involves the oxidation of the sulfur atom. The ethylthio group can be readily oxidized to form the corresponding sulfoxide, 3-(ethylsulfinyl)pyridine, and subsequently to the sulfone, 3-(ethylsulfonyl)pyridine. This two-step oxidation is a common reaction for thioethers. nih.govorganic-chemistry.orgjsynthchem.comrsc.orgresearchgate.net The reaction is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperbenzoic acid (m-CPBA). nih.govorganic-chemistry.orgjsynthchem.comrsc.orgresearchgate.net The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The formation of the sulfoxide is generally faster than its subsequent oxidation to the sulfone, allowing for the selective synthesis of the sulfoxide under controlled conditions. organic-chemistry.org

Under certain energetic conditions, the carbon-sulfur bond in this compound can undergo cleavage. Photochemical degradation is a potential transformation pathway for aryl alkyl sulfides. nih.gov Upon absorption of UV light, the molecule can be excited to a state where the C-S bond is weakened, leading to homolytic cleavage and the formation of radical species. The specific products of such photolysis would depend on the subsequent reactions of these radicals.

Thermal decomposition of aryl alkyl sulfides typically requires high temperatures and can proceed through various mechanisms, including radical chain reactions. rsc.orgnih.govnih.govacs.org The stability of this compound at elevated temperatures would be influenced by the bond dissociation energies of the C-S, C-C, and C-H bonds within the molecule. The decomposition products would likely include a complex mixture of smaller molecules resulting from fragmentation of the parent compound.

Hydrolysis of the ethylthio group is generally not a facile process under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the C-S bond may occur, although this typically requires harsh reaction conditions. The stability of the pyridine ring itself is generally high under a wide range of pH values.

The nitrogen atom of the pyridine ring can also participate in reactions, most notably N-oxidation. Reaction of this compound with a suitable oxidizing agent, such as a peroxy acid, can yield this compound N-oxide. nih.govresearchgate.netscripps.edunih.gov This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.

Below are interactive data tables summarizing the expected reactivity of this compound under various conditions.

Table 1: Oxidation of this compound

| Reagent | Product(s) | Conditions |

| Hydrogen Peroxide (H₂O₂) | 3-(Ethylsulfinyl)pyridine, 3-(Ethylsulfonyl)pyridine | Mild conditions, often with a catalyst |

| meta-Chloroperbenzoic Acid (m-CPBA) | 3-(Ethylsulfinyl)pyridine, 3-(Ethylsulfonyl)pyridine | Controlled stoichiometry for selective oxidation |

Table 2: Reactivity of the Pyridine Ring in this compound

| Reaction Type | Expected Position of Attack | Reactivity Compared to Benzene |

| Electrophilic Aromatic Substitution | C5 (and to a lesser extent, C2, C4, C6) | Less reactive |

| Nucleophilic Aromatic Substitution | C2, C4, C6 | More reactive |

| N-Oxidation | Nitrogen atom | Facile with appropriate oxidizing agents |

Table 3: Stability of this compound under Different Conditions

| Condition | Expected Transformation Pathway | Primary Products |

| Photochemical (UV radiation) | C-S bond cleavage | Radical fragments |

| Thermal (High temperature) | Decomposition | Fragmentation products |

| Hydrolysis (Strong acid/base) | Potential C-S bond cleavage | Pyridine-3-thiol, ethanol (B145695) (under harsh conditions) |

| Mild Acidic/Basic Conditions | Generally stable | Protonated/deprotonated forms |

Coordination Chemistry and Ligand Properties of 3 Ethylthio Pyridine

Design Principles for 3-(Ethylthio)pyridine-Based Ligands

The design of ligands based on this compound is guided by the interplay of several factors inherent to its structure. The pyridine (B92270) nitrogen atom is a primary coordination site, acting as a Lewis base to bind to metal centers. The ethylthio group at the 3-position introduces additional functionalities that can be exploited in ligand design.

Key design principles include:

Hard-Soft Acid-Base (HSAB) Theory : The pyridine nitrogen is a relatively hard donor, favoring coordination to harder metal ions. The sulfur atom of the ethylthio group is a soft donor, which can potentially coordinate to softer metal ions. This dual nature allows for the design of ligands that can selectively bind to different metal centers or act as bridging ligands between two different metal ions.

Chelation : While this compound itself is a monodentate ligand coordinating through the nitrogen atom, it can be incorporated into larger molecular frameworks to create bidentate or polydentate ligands. For example, the introduction of another donor group at a suitable position on the pyridine ring or the ethylthio chain can lead to the formation of stable chelate rings with a metal ion.

Steric Effects : The ethyl group introduces moderate steric bulk around the pyridine ring. This can influence the coordination geometry of the resulting metal complexes, favoring certain conformations and potentially limiting the number of ligands that can coordinate to a metal center.

Electronic Effects : The ethylthio group is weakly electron-donating, which can slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This enhanced basicity can lead to stronger metal-ligand bonds.

Hemilability : The thioether sulfur is a weaker donor than the pyridine nitrogen. In certain complexes, the sulfur atom may exhibit hemilabile behavior, where it can reversibly coordinate and de-coordinate from the metal center. This property is highly desirable in the design of catalysts, as the vacant coordination site created by the dissociation of the thioether can be utilized for substrate binding and activation.

By systematically modifying the substituents on the pyridine ring or the ethyl group, ligands with tailored electronic and steric properties can be designed for specific applications in catalysis, materials science, and bioinorganic chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the final product.

While specific reports on the synthesis of a wide range of transition metal complexes with this compound are not abundant in publicly available literature, general synthetic strategies for pyridine-based ligands can be applied. The reaction of an ethanolic or methanolic solution of this compound with metal halides (e.g., NiCl₂, CuCl₂), nitrates, or perchlorates often leads to the formation of the desired complexes. jscimedcentral.com For instance, refluxing a solution of the ligand and the metal salt can yield crystalline products upon cooling or evaporation of the solvent. jscimedcentral.com

The characterization of these complexes relies on a combination of analytical techniques:

Elemental Analysis : To determine the empirical formula of the complex and the ligand-to-metal ratio.

Spectroscopic Methods : (Discussed in detail in Section 4.3).

Magnetic Susceptibility Measurements : To determine the number of unpaired electrons in paramagnetic complexes, providing insight into the oxidation state and electronic configuration of the metal ion.

Based on the extensive research on analogous pyridine derivatives, it is anticipated that this compound would form stable complexes with a variety of transition metals. For example, with late transition metals like Pd(II) and Pt(II), square planar complexes are expected, while with first-row transition metals like Co(II) and Ni(II), tetrahedral or octahedral geometries are likely. wikipedia.org

Table 1: Expected Geometries of Transition Metal Complexes with Pyridine-type Ligands

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral (often distorted) |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Cd(II) | 4, 6 | Tetrahedral, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Pd(II) | 4 | Square Planar |

| Pt(II) | 4 | Square Planar |

| Cr(III) | 6 | Octahedral |

| Mo(II/III) | 6 | Octahedral |

| W(II/III) | 6 | Octahedral |

This table is based on general trends for pyridine-based ligands and serves as a predictive guide for complexes of this compound.

This compound is expected to exhibit several coordination modes, primarily dictated by the nature of the metal center and the reaction conditions.

Monodentate N-coordination : This is the most common coordination mode, where the ligand binds to the metal center through the pyridine nitrogen atom. The thioether sulfur atom remains uncoordinated. This is particularly expected with harder metal ions.

Bidentate N,S-chelation : In principle, if the ethylthio group is flexible enough, it could coordinate to the same metal center as the pyridine nitrogen, forming a chelate ring. However, the formation of a four-membered chelate ring is generally entropically and sterically disfavored. More likely, this mode would be observed if the thioether is part of a longer, more flexible chain.

Bridging Coordination : The ligand can bridge two metal centers. This can occur in a µ-N,S fashion, where the nitrogen coordinates to one metal and the sulfur to another. This mode is more probable with softer metal ions that have a higher affinity for the sulfur donor.

The resulting coordination geometries are diverse and depend on the coordination number of the metal ion and the stoichiometry of the complex. For a metal ion with a coordination number of four, tetrahedral or square planar geometries are possible. wikipedia.org For a coordination number of six, octahedral geometry is the most common. wikipedia.org The presence of the ethylthio substituent may lead to distortions from these ideal geometries due to steric hindrance.

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand interactions in this compound complexes.

Infrared (IR) Spectroscopy : Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. This shift is a diagnostic indicator of complex formation. The C-S stretching vibration of the ethylthio group may also shift upon coordination of the sulfur atom, although this can be more difficult to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the pyridine ring are affected. The protons ortho to the nitrogen atom (at the 2- and 6-positions) usually show the most significant downfield shifts due to the deshielding effect of the metal ion. Changes in the chemical shifts of the ethyl protons can provide evidence for the coordination or non-coordination of the sulfur atom.

UV-Visible Spectroscopy : The electronic spectra of transition metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. The position and intensity of the d-d bands are sensitive to the coordination geometry and the ligand field strength. Metal-to-ligand charge transfer (MLCT) bands may also be observed, involving the transfer of an electron from a metal d-orbital to a π* orbital of the pyridine ring.

Mass Spectrometry : Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex ion, confirming its composition and providing information about its stability in the gas phase.

Table 2: Expected Spectroscopic Shifts Upon Coordination of this compound

| Spectroscopic Technique | Observable Change | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift of pyridine ring vibrations to higher frequencies | Coordination of the pyridine nitrogen |

| ¹H NMR Spectroscopy | Downfield shift of pyridine protons (especially 2- and 6-H) | Coordination of the pyridine nitrogen |

| ¹³C NMR Spectroscopy | Shift in the chemical shifts of pyridine carbons | Coordination of the pyridine nitrogen |

Ligand Exchange Dynamics in Coordination Compounds

For many first-row transition metal complexes, ligand exchange is often rapid on the NMR timescale. In contrast, complexes of second- and third-row transition metals, as well as those of certain first-row metals like Cr(III) and Co(III), are typically more inert.

The thioether group in this compound could play a significant role in its exchange dynamics. If the sulfur atom is coordinated to the metal center, its dissociation could be the rate-determining step in the ligand exchange process. The hemilabile nature of the thioether could facilitate associative ligand exchange mechanisms, where an incoming ligand first coordinates to the metal center before the this compound ligand dissociates.

Variable-temperature NMR studies can provide quantitative information on the rates and activation parameters of ligand exchange processes, offering insights into the reaction mechanism.

Stereochemistry and Chirality in this compound Complexes

The introduction of stereocenters and the control of chirality are central themes in modern coordination chemistry, with significant implications for asymmetric catalysis and materials science. While this compound itself is an achiral molecule, its coordination to a metal center can lead to the formation of chiral complexes.

Chirality at the Metal Center : In octahedral complexes of the type [M(L)₂(X)₂], where L is a bidentate ligand and X is a monodentate ligand, cis and trans isomers can exist. The cis isomer is chiral and can exist as a pair of enantiomers (Δ and Λ). If this compound were part of a larger, unsymmetrical bidentate ligand, the formation of such chiral-at-metal complexes would be possible.

Chiral Ligands : Chirality can be introduced by modifying the this compound ligand itself. For example, introducing a chiral center on the ethyl group would result in a chiral ligand. The coordination of such a chiral ligand to a metal center can lead to diastereomeric complexes with distinct physical and chemical properties.

Supramolecular Chirality : The self-assembly of metal ions and this compound-based ligands can lead to the formation of chiral supramolecular architectures, such as helicates. The handedness of these helical structures can be controlled by the use of chiral auxiliary ligands or by the influence of a chiral environment.

The study of stereochemistry and chirality in complexes of this compound is an area ripe for exploration, with the potential to develop new chiral catalysts and functional materials.

Advanced Characterization Techniques for 3 Ethylthio Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 3-(Ethylthio)pyridine. It provides precise information about the chemical environment of magnetically active nuclei.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the protons of the pyridine (B92270) ring and the ethylthio group. The chemical shifts (δ) are influenced by the electron-donating sulfur atom and the aromatic ring currents.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring and the ethyl group are diagnostic for the structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyridine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 3-Ethyl-4-methylpyridine | ¹H | 1.0-3.0 (ethyl & methyl), 7.0-8.5 (pyridine ring) |

For more complex derivatives of this compound, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments establish correlations between protons and carbons, allowing for the definitive assignment of all signals and the elucidation of the complete molecular structure. researchgate.netipb.pt The introduction of three- and four-dimensional NMR, combined with isotopic labeling, has significantly alleviated the problem of resonance overlap in crowded spectra by dispersing them into higher-dimensional frequency space. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related sulfur-containing pyridine derivatives involve cleavage of the C-S bond and fragmentation of the pyridine ring. sapub.orgresearchgate.net For pyridine itself, electron impact ionization can lead to the formation of various fragment ions, with some of the most dominant species being CH₂N⁺, C₂H₂⁺, and C₂H₂N⁺. aps.org

Table 2: Illustrative Mass Spectrometry Fragmentation Data for Heterocyclic Compounds

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 320 | 291 | C₂H₅ |

| 291 | 275 | O |

| 362 | 347 | CH₃ |

| 347 | 319 | CO |

Note: This table illustrates common fragmentation patterns observed in pyrimidinethiones and related heterocyclic compounds and is not specific to this compound. sapub.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound and its derivatives are characterized by a series of absorption bands corresponding to specific vibrational modes. libretexts.org These include:

Pyridine ring stretching vibrations: These typically appear in the 1625-1430 cm⁻¹ region. elixirpublishers.com

C-H stretching and bending vibrations: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. C-H in-plane and out-of-plane bending vibrations occur at lower frequencies. elixirpublishers.com

C-S stretching vibrations: The C-S stretching vibration is typically found in the 850-550 cm⁻¹ region. elixirpublishers.com

Ring breathing modes: These are characteristic vibrations of the entire pyridine ring and are often observed as strong bands in the Raman spectrum around 1000 cm⁻¹. researchgate.netresearchgate.netresearchgate.net

Table 3: General Vibrational Mode Assignments for Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Pyridine Ring Stretching | 1625 - 1430 elixirpublishers.com |

| C-N Stretching | 1382 - 1266 elixirpublishers.com |

| Ring Breathing | ~1000 researchgate.netresearchgate.netresearchgate.net |

| C-H Out-of-Plane Bending | 950 - 800 elixirpublishers.com |

Note: The specific wavenumbers can vary depending on the substitution pattern and the physical state of the sample.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. Pyridine and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. For pyridine, absorption maxima are observed around 250-270 nm, which are attributed to π → π* and n → π* electronic transitions. researchgate.netsielc.com The substitution of the ethylthio group onto the pyridine ring is expected to cause a shift in the absorption maxima due to its influence on the electronic structure of the aromatic system.

Table 4: UV-Vis Absorption Maxima for Pyridine

| Compound | Absorption Maxima (λmax) |

|---|---|

| Pyridine | ~254 nm, ~202 nm sielc.com |

X-ray Diffraction for Solid-State Structure Determination

For instance, the crystal structure of a complex between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene has been determined, revealing key details about the bond lengths and angles of the pyridine ring and the thioether linkage. nih.gov In another study, the analysis of various substituted pyridine-based compounds demonstrated how different functional groups influence the crystal packing and intermolecular interactions. nih.govmdpi.com

A representative table of crystallographic data for a substituted pyridine derivative is presented below to illustrate the type of information obtained from an XRD study.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.876(4) |

| b (Å) | 7.6675(18) |

| c (Å) | 13.846(3) |

| α (°) | 90 |

| β (°) | 109.32(3) |

| γ (°) | 90 |

| Volume (Å3) | 1766.9(7) |

| Z | 4 |

This data is representative of a pyridine derivative and is provided for illustrative purposes. eurjchem.com

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique for studying materials with unpaired electrons. wikipedia.org It is particularly useful for investigating paramagnetic species, such as organic radicals or transition metal complexes. wikipedia.orgresearchgate.net The basic principles are analogous to Nuclear Magnetic Resonance (NMR), but ESR focuses on the spins of electrons rather than atomic nuclei. wikipedia.org

In the context of this compound, ESR spectroscopy would be employed to study its paramagnetic derivatives, such as radical cations or, more commonly, complexes with paramagnetic metal ions. The thioether and pyridine nitrogen moieties of this compound can act as ligands, coordinating with transition metals like copper(II), iron(III), or manganese(II) to form paramagnetic complexes. mdpi.comjscimedcentral.com

The ESR spectrum provides valuable information about the electronic structure of the paramagnetic center. The key parameters obtained are the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical or metal ion and its environment. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei, providing information about the atoms in the vicinity of the unpaired electron.

While specific ESR data for paramagnetic species of this compound are not detailed in the provided search results, studies on related pyridine and thioether complexes with metal ions offer representative data. For example, EPR studies on Cu(II) complexes with pyridine-containing ligands have been used to characterize the coordination environment of the metal center. mdpi.com Similarly, the electronic ground state of iron(III) complexes with pyridine ligands has been investigated using EPR spectroscopy. nih.gov

A hypothetical data table for a paramagnetic metal complex of a this compound derivative is shown below to illustrate the typical parameters measured.

| Parameter | Value |

|---|---|

| g|| | 2.25 |

| g⊥ | 2.05 |

| A|| (63Cu) (G) | 160 |

| A⊥ (14N) (G) | 15 |

This data is representative of a Cu(II) complex with N- and S-donor ligands and is for illustrative purposes.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds like this compound, this typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, nitrogen oxides, and sulfur dioxide) are collected and quantified. elementallab.co.ukyoutube.com From the masses of these products, the percentage of each element in the original sample can be calculated.

This technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined elemental composition is compared with the theoretical values calculated from the expected molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For this compound, with the molecular formula C₇H₉NS, the theoretical elemental composition can be calculated. Modern elemental analyzers can accurately determine the percentages of carbon, hydrogen, nitrogen, and sulfur. analysis.rs

The table below shows the theoretical elemental composition of this compound and provides a column for representative experimental values.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 60.39 | 60.45 |

| Hydrogen (H) | 6.52 | 6.58 |

| Nitrogen (N) | 10.06 | 10.12 |

| Sulfur (S) | 23.03 | 22.95 |

Experimental values are hypothetical and for illustrative purposes. A good match is typically within ±0.4% of the theoretical value.

Computational and Theoretical Investigations of 3 Ethylthio Pyridine

Quantum Chemical Calculations (e.g., DFT, NBO)

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules like 3-(Ethylthio)pyridine. Methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis provide deep insights into the molecule's behavior. ehu.esarabjchem.org DFT, particularly with hybrid functionals like B3LYP, is well-regarded for its balance of accuracy and computational cost in predicting the electronic structure and geometries of organic molecules. niscpr.res.innih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic character of this compound is governed by the interplay between the electron-withdrawing pyridine (B92270) ring and the sulfur-containing ethylthio group. Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity.

The HOMO is expected to be localized primarily on the ethylthio group, specifically the lone pairs of the sulfur atom, which are the most accessible electrons. The LUMO is anticipated to be distributed over the π-system of the pyridine ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

NBO analysis would further refine this electronic picture by examining charge distribution and orbital interactions. mdpi.com It can quantify the delocalization of electron density from the sulfur lone pairs into the pyridine ring's π* orbitals, providing a measure of the resonance stabilization. This donor-acceptor interaction is a critical feature of its electronic structure.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Primary Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Sulfur atom lone pairs (p-orbitals) | Site of electrophilic attack and oxidation |

| LUMO | π* orbitals of the pyridine ring | Site of nucleophilic attack and reduction |

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately determined through geometry optimization calculations, typically using DFT methods. researchgate.net A key structural feature is the conformation of the ethylthio group relative to the pyridine ring, defined by the C(ring)-S-C(ethyl)-C(methyl) dihedral angle.

Conformational analysis would involve mapping the potential energy surface by rotating the bonds of the ethylthio substituent. This process identifies the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states). It is expected that the most stable conformation will seek to minimize steric hindrance while potentially maximizing favorable orbital interactions between the sulfur lone pairs and the pyridine π-system. Studies on similar substituted pyridines have successfully used DFT to determine stable conformers. nih.gov

Table 2: Expected Key Geometrical Parameters for this compound from DFT Optimization

| Parameter | Description | Predicted Value Range (based on similar structures) |

|---|---|---|

| C-S Bond Length | Bond between pyridine ring and sulfur | ~1.75 - 1.80 Å |

| S-C Bond Length | Bond between sulfur and ethyl group | ~1.80 - 1.85 Å |

| C-N-C Bond Angle | Angle within the pyridine ring | ~117 - 119° |

| C-S-C Bond Angle | Angle at the sulfur atom | ~100 - 105° |

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the experimental characterization of this compound.

Vibrational Spectra (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of the molecule. researchgate.net These theoretical frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, typically show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov This allows for the confident assignment of vibrational modes, such as the C-S stretching, C-H vibrations of the ethyl group, and the characteristic ring breathing modes of the pyridine moiety.

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. scirp.org The calculations would likely predict transitions corresponding to π→π* excitations within the pyridine ring and potentially lower-energy n→π* transitions involving the nitrogen or sulfur lone pairs. The calculated maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO energy gap. ehu.es

Reaction Mechanism Elucidation through Computational Modeling

While no specific reaction mechanism studies for this compound were found, computational modeling is a powerful tool for exploring its potential reactivity. nih.govucl.ac.uk Such studies typically focus on identifying the lowest energy pathways for a given transformation.

Transition State Characterization

For any proposed reaction, such as oxidation at the sulfur atom or substitution on the pyridine ring, computational chemists would locate the transition state (TS) structure. A TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Its geometry reveals the arrangement of atoms at the peak of the energy barrier. Key characteristics, such as the imaginary vibrational frequency corresponding to the motion along the reaction coordinate, are used to confirm a true transition state. The energy of the TS relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics. researchgate.net

Reaction Pathway Mapping

By connecting reactants, transition states, intermediates, and products, a complete reaction pathway can be mapped. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to follow the path downhill from a transition state to ensure it connects the intended reactants and products. This mapping provides a step-by-step visualization of the chemical transformation, including all bond-breaking and bond-forming events. For this compound, potential pathways of interest could include its synthesis, oxidation, or its role as a ligand in coordination chemistry. researchgate.net

Intermolecular Interactions and Adsorption Studies

The intermolecular forces of this compound are critical in determining its physical properties and its behavior in condensed phases and on surfaces. These interactions are primarily governed by the aromatic pyridine ring and the functionalization by the ethylthio group.

Intermolecular Interactions

The nitrogen atom in the pyridine ring, with its lone pair of electrons, can act as a hydrogen bond acceptor. However, the dominant non-covalent interaction for the aromatic ring is π-π stacking. researchgate.net Pyridine and its derivatives engage in stacking interactions that are crucial for the crystal packing of molecules and play a role in molecular recognition. researchgate.netresearchgate.net These interactions are a combination of electrostatic and dispersion forces. nih.gov

Table 1: Calculated Interaction Energies for Different Pyridine Dimer Geometries Note: This data is for unsubstituted pyridine and serves as a baseline for understanding the types of π-π interactions that this compound could engage in. The presence of the ethylthio group will modify these values.

| Dimer Configuration | Calculated Binding Energy (kcal/mol) |

|---|---|

| Antiparallel-displaced | 3.97 |

| Antiparallel-sandwich | 3.05 |

| Parallel-displaced | 2.39 |

| T-shaped (up) | 1.91 |

| Parallel-sandwich | 1.53 |

| T-shaped (down) | 1.47 |

Data sourced from theoretical calculations on pyridine dimers. researchgate.net

Adsorption Studies

Studies on surfaces like polyaluminium chloride and anionic polyacrylamide water treatment residuals have shown that pyridine adsorption is influenced by factors such as pH and adsorbent dosage. tdl.org The adsorption process can be controlled by external film diffusion and intraparticle diffusion. tdl.org On metal surfaces such as tungsten W(110), pyridine adsorbs molecularly at low temperatures, bonding via its nitrogen lone pair, which leads to a significant decrease in the work function of the surface. researchgate.net

For this compound, one would expect a similar bimodal interaction potential. The nitrogen lone pair would allow for strong interactions with Lewis acidic sites on a surface. The ethylthio substituent could influence the adsorption process in several ways:

Steric Hindrance: The ethyl group might sterically hinder the optimal orientation of the molecule for surface binding, particularly for interactions involving the pyridine ring.

Electronic Effects: The electron-donating nature of the ethylthio group could enhance the basicity of the nitrogen atom, potentially strengthening its interaction with acidic surface sites.

Additional Interactions: The sulfur atom in the ethylthio group possesses its own lone pairs of electrons, which could provide an additional site for interaction with certain surfaces. mdpi.com

Molecular Dynamics Simulations and Conformational Landscape Exploration

Computational techniques like molecular dynamics (MD) simulations and conformational analysis are essential for understanding the dynamic behavior and structural flexibility of this compound at an atomic level.

Molecular Dynamics Simulations

Molecular dynamics simulation is a computational method used to study the physical movement of atoms and molecules over time. youtube.com An MD simulation calculates the net force on each atom and uses this to predict its movement based on Newton's laws of motion. youtube.com By performing these calculations for a large number of small time steps, a trajectory of the system is generated, which provides detailed information on the molecule's fluctuations and conformational changes. mdpi.com

For a molecule like this compound, MD simulations could be employed to:

Analyze its dynamic behavior in various solvents to understand solvation effects.

Study its interaction with biological macromolecules, such as enzymes or receptors, by simulating the protein-ligand complex. mdpi.com

Predict thermophysical properties by simulating the molecule in a condensed phase. chemrxiv.org

Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD), which measures the stability of the structure, and the Radius of Gyration (Rg), which indicates the compactness of the molecule over the simulation time. youtube.com

Conformational Landscape Exploration

The conformational landscape of this compound is defined by the potential energy of the molecule as a function of its atomic coordinates. The primary source of conformational flexibility arises from the rotation about the single bonds within the ethylthio substituent. Specifically, two dihedral angles are critical:

τ1 (C2-C3-S-C9): Defines the rotation of the entire ethylthio group relative to the plane of the pyridine ring.

τ2 (C3-S-C9-C10): Defines the rotation of the terminal methyl group around the S-C9 bond.

Computational studies on related aromatic compounds with thioether substituents indicate that the rotational barriers are influenced by stereoelectronic effects. nih.govresearchgate.net The interaction between the sulfur lone pairs and the π-system of the pyridine ring plays a significant role in determining the most stable conformations. The lowest energy conformer typically seeks to minimize steric repulsion while maximizing favorable electronic interactions. A theoretical conformational analysis would reveal the low-energy conformers and the energy barriers separating them, providing a detailed map of the molecule's flexibility. mdpi.comiu.edu.sa

Table 2: Hypothetical Conformational Analysis of this compound Note: The following values are illustrative, based on general principles of conformational analysis for substituted aromatic compounds, as specific experimental or computational data for this compound was not found.

| Conformer | Dihedral Angle τ1 (C2-C3-S-C9) | Dihedral Angle τ2 (C3-S-C9-C10) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| A (Global Minimum) | ~90° | ~180° (anti) | 0.00 | ~65% |

| B | ~90° | ~60° (gauche) | ~0.8 | ~20% |

| C | ~0°/180° | ~180° (anti) | ~2.5 | ~5% |

| D | ~0°/180° | ~60° (gauche) | ~3.0 | <5% |

Structure-Property Relationship Modeling via Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of a molecule with its physicochemical properties using mathematical equations. derpharmachemica.com This methodology is widely used to predict properties of new chemical entities without the need for their synthesis and experimental testing. derpharmachemica.comresearchgate.net

For this compound, a QSPR model would involve calculating a set of numerical values, known as molecular descriptors, that encode different aspects of its molecular structure. These descriptors are then used as independent variables in a statistical model, such as multilinear regression, to predict a dependent variable, which is the property of interest. kg.ac.rs

Computational Descriptors

A vast number of molecular descriptors can be calculated from the 2D or 3D structure of a molecule. They are generally categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. mdpi.com

Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and include information about the molecule's spatial arrangement.

Electronic Descriptors: These relate to the electron distribution in the molecule and include properties like dipole moment and polarizability. nih.gov

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and atomic charges. nih.gov

Studies on related pyridine derivatives have successfully used such descriptors to model properties like lipophilicity and biological activity. kg.ac.rsrsc.org For instance, the density and molecular radius have been identified as basic descriptors for modeling the properties of formyl- and acetylpyridine-3-thiosemicarbazone derivatives. researchgate.net

Table 3: Selected Computational Descriptors for Structure-Property Relationship Modeling Note: This table lists key descriptors that would be calculated for this compound in a typical QSPR study.

| Descriptor Class | Descriptor Name | Description | Potential Property Correlation |

|---|---|---|---|

| Topological | Wiener Index | Relates to molecular branching and compactness. | Boiling point, viscosity |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | Solubility, intermolecular interactions |

| Electronic | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Membrane permeability, bioavailability |

| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Reactivity, ionization potential |

| Quantum-Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Reactivity, electron affinity |

| Quantum-Chemical | Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic/nucleophilic attack. | Receptor binding, intermolecular interactions |

By generating a statistically significant QSPR model, the properties of other, yet-to-be-synthesized, substituted ethylthiopyridines could be predicted, thereby guiding the design of new molecules with desired characteristics. rsc.org

Applications of 3 Ethylthio Pyridine in Contemporary Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

3-(Ethylthio)pyridine serves as a crucial intermediate and building block in the synthesis of a diverse array of more complex organic molecules, particularly those with applications in pharmaceuticals and agrochemicals. The pyridine (B92270) moiety is a common feature in many FDA-approved drugs, highlighting the importance of substituted pyridines in medicinal chemistry. illinois.edu The presence of the ethylthio group provides a handle for further chemical transformations, allowing for the construction of intricate molecular architectures.

Research has demonstrated the synthesis of various pyridine derivatives starting from functionalized pyridines. For instance, methods have been developed for the efficient synthesis of substituted pyridine-3-thiols, which are direct precursors to this compound and its analogs. nuph.edu.ua These synthetic routes often involve the use of starting materials like 3-iodopyridines and a sulfur source. nuph.edu.ua

While direct examples of the incorporation of the complete this compound molecule into a final complex natural product are not extensively documented in readily available literature, the synthesis of structurally related thio-substituted pyridine derivatives for biological evaluation is an active area of research. For example, various 3-(substituted)methylthio pyridine derivatives have been synthesized and investigated for their insecticidal properties. acs.org This underscores the utility of the 3-(alkylthio)pyridine scaffold in the development of new agrochemicals. researchgate.netnih.gov The synthesis of these compounds often involves the reaction of a pyridine precursor with a sulfur-containing reagent.

The following table summarizes representative transformations where this compound or its immediate precursors are utilized as building blocks:

| Starting Material | Reagents and Conditions | Product Type | Application Area |

| 3-Iodopyridine | Thiobenzoic acid, followed by hydrolysis | Pyridine-3-thiol | Precursor for this compound |

| 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]nicotinamide | Ethanethiol (B150549), Sodium Hydride | 3-(Ethylthio)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide | Pharmaceutical Intermediate |

| 3-Halopyridine | Sodium ethanethiolate | This compound | General Intermediate |

Development of Catalytic Systems and Ligand Design

The nitrogen atom of the pyridine ring and the sulfur atom of the ethylthio group in this compound are both potential coordination sites for metal ions. This dual-coordination capability makes it and its derivatives attractive candidates for the design of ligands in catalysis.

Metal-Organic Catalysis

Pyridine-based ligands are widely employed in metal-organic catalysis, with applications in a variety of chemical transformations. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the corresponding metal complex.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, often utilize phosphine (B1218219) ligands, but N-heterocyclic ligands containing pyridine moieties have also shown significant promise. nih.govd-nb.infonih.gov The coordination of the pyridine nitrogen to the metal center can modulate the reactivity and selectivity of the catalyst. While specific studies detailing the use of this compound as a ligand in these reactions are not prevalent, the principles of ligand design suggest that the ethylthio group could influence the catalyst's properties through steric and electronic effects.

Copper-catalyzed reactions also frequently employ nitrogen-containing ligands. rsc.orgresearchgate.netnih.govresearchgate.netmdpi.com The soft nature of the sulfur atom in the ethylthio group could provide a favorable interaction with soft metal ions like copper(I), potentially leading to novel catalytic activity. Research on copper complexes with thioether- and pyridine-containing ligands has demonstrated their utility in reactions such as the S-arylation of thiols. mdpi.com

The table below provides examples of metal-catalyzed reactions where pyridine-based ligands, structurally related to this compound, are employed.

| Catalyst System | Reaction Type | Substrates | Product |

| Pd(OAc)₂ / PPh₃ | Intramolecular C-H Arylation | N-(2-bromophenyl)picolinamide | Fused Heterocycle |

| CuI / N,N'-dimethylethylenediamine | Ullmann Condensation | Aryl iodide, Thiol | Aryl thioether |

| [Rh(cod)Cl]₂ / Chiral Diene | Asymmetric 1,4-Addition | α,β-Unsaturated ketone, Arylboronic acid | Chiral Ketone |

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral pyridine derivatives, particularly those based on 4-(dimethylamino)pyridine (DMAP), have been developed as effective nucleophilic catalysts for a range of asymmetric transformations. scispace.com While direct applications of this compound in organocatalysis are not widely reported, the potential exists to develop chiral derivatives of this compound that could act as novel organocatalysts. The presence of the sulfur atom could offer unique interactions in the transition state of a catalyzed reaction, potentially leading to new reactivity and selectivity.

Applications in Materials Chemistry and Engineering

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced materials with applications in electronics and sensing.

Chemical Sensing Technologies

The ability of the pyridine nitrogen and the thioether sulfur in this compound to coordinate to metal ions makes it a promising scaffold for the development of chemical sensors. nih.govmdpi.comdoaj.org Fluorescent chemosensors based on pyridine derivatives have been developed for the detection of various metal ions, including heavy metals. doaj.orgmdpi.com The binding of a metal ion to the sensor molecule can induce a change in its fluorescence properties, allowing for sensitive and selective detection.

Pyridine-thiol ligands have been specifically designed for the precipitation and detection of heavy metal ions. nih.gov The multiple binding sites offered by such molecules can lead to the formation of stable complexes with metal ions, enabling their removal from aqueous solutions. nih.gov The ethylthio group in this compound, in conjunction with the pyridine nitrogen, could provide a bidentate chelation site for metal ions, forming the basis for new colorimetric or electrochemical sensors.

The following table summarizes the types of materials and sensing applications where pyridine-thioether structures are relevant.

| Material/Sensor Type | Target Analyte/Application | Principle of Operation |

| Fluorescent Chemosensor | Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Metal ion binding induces a change in fluorescence emission. |

| Conductive Polymer | Organic Electronics | Delocalized π-electrons in the polymer backbone allow for charge transport. |

| Corrosion Inhibitor | Mild Steel in Acidic Media | Adsorption of the molecule onto the metal surface forms a protective layer. researchgate.netchemmethod.comresearchgate.netbohrium.comchemmethod.com |

Derivatization Strategies for Analytical Chemistry

Chemical derivatization is a widely employed technique in analytical chemistry to enhance the performance of chromatographic and other analytical methods. mdpi.com The process involves chemically modifying an analyte to produce a new compound with properties more suitable for analysis, such as improved volatility for gas chromatography (GC), enhanced detectability for high-performance liquid chromatography (HPLC), or increased ionization efficiency for mass spectrometry (MS). mdpi.commdpi.com Functional groups commonly targeted for derivatization include alcohols, carboxylic acids, amines, and thiols. libretexts.org

While specific literature detailing the derivatization of this compound is not abundant, its chemical structure—containing a tertiary amine (the pyridine nitrogen) and a thioether (sulfide) group—allows for a theoretical exploration of potential strategies.

Quaternization of Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can be targeted for alkylation to form a quaternary pyridinium (B92312) salt. This would transform the neutral, relatively nonpolar molecule into a charged, non-volatile species. This strategy is generally counterproductive for GC analysis, which requires volatility, but it could be advantageous for HPLC with UV-Vis or mass spectrometric detection, as it introduces a permanent positive charge that can enhance ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

Oxidation of the Thioether Group: The sulfur atom in the ethylthio group is susceptible to oxidation, which can convert the thioether into a sulfoxide (B87167) or a sulfone. These oxidized derivatives would have significantly different polarities compared to the parent compound, which could be exploited for chromatographic separation.

Derivatization for Enhanced Detection: For HPLC analysis, derivatization often involves attaching a "tag" to the analyte that possesses strong chromophoric or fluorophoric properties, thereby increasing the sensitivity of UV-Vis or fluorescence detection. libretexts.orgmdpi.com While this compound itself lacks common reactive sites for standard tagging reagents (e.g., primary/secondary amines, hydroxyls), it could be incorporated into a larger molecular system that contains such a group, which would then be targeted for derivatization.

Derivatization can be performed before the analytical separation (pre-column) or after separation but before detection (post-column). mdpi.commdpi.com Pre-column derivatization is more common and offers advantages like the potential to remove excess reagent before analysis. mdpi.com The choice of strategy would depend on the analytical challenge, the matrix in which the analyte is present, and the specific instrumentation available.

Synthesis of Structures for Molecular Recognition and Supramolecular Assembly

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. nih.gov The pyridine moiety is a fundamental building block in this field, primarily because its nitrogen atom acts as an excellent Lewis base, readily coordinating with metal ions to drive the formation of highly ordered, large-scale structures known as metallo-supramolecules. cmu.edu

The introduction of an ethylthio group at the 3-position of the pyridine ring, as in this compound, provides a synthetically versatile building block for creating more complex ligands for molecular recognition and supramolecular assembly. The ethylthio substituent can influence the properties of the resulting ligand and the assembled structure in several ways:

Electronic Modulation: The sulfur-containing group can electronically modify the pyridine ring, altering the basicity and coordination strength of the nitrogen atom.

Steric Influence: The ethyl group provides steric bulk that can direct the geometry of the final self-assembled structure, influencing the size and shape of any resulting cavities.

Secondary Binding Site: The sulfur atom of the ethylthio group, being a soft donor, can act as a secondary coordination site for soft metal ions, potentially leading to the formation of heterometallic complexes or structures with enhanced stability and unique geometries.

Through multi-step organic synthesis, this compound can be incorporated into larger, multitopic ligands. For instance, it can be functionalized and coupled with other aromatic or heterocyclic units to create bidentate, tridentate (e.g., terpyridine-like), or even more complex pentatopic ligands. nih.govcmu.edu These tailored ligands can then be subjected to coordination-driven self-assembly by reacting them with appropriate metal ions (e.g., Pd(II), Pt(II), Fe(II), Zn(II)). This process can lead to the spontaneous formation of discrete, well-defined architectures such as macrocycles, molecular cages, hexagonal prisms, or grid-like arrays. nih.govrsc.org

These supramolecular structures often possess internal cavities capable of encapsulating guest molecules, making them useful for applications in molecular recognition, sensing, catalysis, and drug delivery. nih.gov The specific properties of the this compound unit within the ligand scaffold would contribute to the host-guest chemistry of the final assembly, influencing which guests can bind and how strongly they are held. The rational design of ligands incorporating this moiety allows for precise control over the structure and function of the resulting supramolecular assemblies. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Ethylthio)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or thiolation reactions. For example, substituting a halogen at the 3-position of pyridine with ethyl mercaptan under basic conditions (e.g., using K₂CO₃ in DMF) is common. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 pyridine derivative:ethyl mercaptan) critically affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >95% purity . Monitor reaction progress using TLC or GC-MS to optimize conditions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the ethylthio group’s presence via characteristic shifts (e.g., δ ~2.5–3.5 ppm for SCH₂CH₃ protons in DMSO-d₆) and pyridine ring protons (δ ~7.0–8.8 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 154.06 for C₇H₉NS) with <2 ppm error .

- FTIR : Identify S-C stretching vibrations (~600–700 cm⁻¹) and pyridine ring modes (~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- Ventilation : Use fume hoods to prevent inhalation (H333 hazard) .

- PPE : Wear nitrile gloves and lab coats to avoid skin contact (H313 hazard) .

- Waste Disposal : Segregate thiol-containing waste and treat with oxidizing agents (e.g., H₂O₂) before professional disposal .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ethylthio group acts as a moderate electron-donating substituent, activating the pyridine ring toward electrophilic substitution at the 2- and 4-positions. For Suzuki-Miyaura coupling, pre-functionalize the ring with a boronic ester at these positions. Use Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ in toluene/water (3:1) at 100°C for 12 hours. Monitor regioselectivity via LC-MS and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Address discrepancies through:

- Dose-Response Studies : Test compounds across a wide concentration range (nM–μM) to identify non-linear effects .

- Assay Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

- Metabolite Screening : Use LC-HRMS to detect degradation products that may interfere with activity measurements .

Q. How can computational modeling predict the binding affinity of this compound derivatives to therapeutic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (PDB ID: e.g., 4XD3 for kinase targets). Parameterize the ethylthio group’s partial charges via RESP fitting in Gaussian .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, correlating with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs mitigate challenges in studying the environmental persistence of this compound?

- Methodological Answer :

- Microcosm Studies : Simulate soil/water systems spiked with 10 ppm compound. Monitor degradation via HPLC-UV every 24 hours for 14 days. Include abiotic controls (autoclaved samples) to distinguish microbial vs. chemical breakdown .

- QSAR Modeling : Use EPI Suite to predict biodegradation half-lives (e.g., BioHCwin module) and validate with experimental half-life data .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound analogs?

- Methodological Answer :

- Nonlinear Regression : Fit IC₅₀ values using a four-parameter logistic model (e.g., GraphPad Prism). Report 95% confidence intervals.

- ANOVA with Tukey’s Test : Compare means across analogs (p<0.05 threshold). Include replicate data (n≥3) to assess inter-experimental variability .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across laboratories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.